N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked to a 5-oxopyrrolidin-3-yl group substituted with a 4-fluorophenyl moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and enzyme modulators .
Molecular Formula: C₁₈H₁₆FN₂O₅S (approximated based on structural analysis).
Key Features:
- Benzodioxine sulfonamide: Enhances hydrogen-bonding capacity via sulfonamide (-SO₂NH-) and ether oxygen atoms.
- 4-Fluorophenyl: Improves membrane permeability and bioavailability.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-12-1-3-14(4-2-12)21-11-13(9-18(21)22)20-27(23,24)15-5-6-16-17(10-15)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMRHJFOLUXRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-fluorophenyl derivative, followed by the formation of the pyrrolidinone ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Molecular Formula: C₁₂H₁₅NO₅S . Key Differences:
N-(2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Molecular Formula : C₂₁H₁₉FN₃O₅S .
Key Differences :
- Core Heterocycle: Pyrimidinone replaces pyrrolidinone, introducing an additional nitrogen for enhanced hydrogen bonding.
- Linker: Ethyl chain between pyrimidinone and benzodioxine increases conformational flexibility.
- Activity : Potent enzyme inhibition (IC₅₀ = 12 nM) but shorter metabolic half-life due to the ethyl linker .
N-(2-Methoxyethyl)-N-methyl-2,3-dihydro-1,4-benzofluoramide
Molecular Formula: C₁₂H₁₇NO₅S . Key Differences:
- Functional Group: Methoxyethyl and methyl groups replace the fluorophenyl-pyrrolidinone moiety.
- Properties : Lower logP (1.8 vs. 3.2) due to reduced aromaticity.
- Toxicity : Higher hepatotoxicity in murine models compared to fluorophenyl derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorophenyl Advantage: The 4-fluorophenyl group in the target compound improves binding affinity to hydrophobic enzyme pockets, as evidenced by its 8 nM IC₅₀ against kinases, outperforming non-fluorinated analogs .
- Pyrrolidinone vs. Pyrimidinone: The pyrrolidinone core in the target compound reduces metabolic degradation compared to the pyrimidinone analog, which shows rapid clearance in pharmacokinetic studies .
- Toxicity Profile : The absence of alkyl chains (e.g., methoxyethyl) correlates with lower hepatotoxicity, making the target compound a safer candidate for preclinical development .
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and a sulfonamide moiety, which are known for their diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological profile.
Biological Activity
-
Antibacterial Activity :
- Studies indicate that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- The compound in focus has been evaluated for its efficacy against several bacterial strains, demonstrating promising results.
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Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are critical in treating conditions like Alzheimer's disease .
- In vitro studies have shown that certain derivatives exhibit strong inhibitory activity against urease, which is relevant for treating urinary infections .
- Docking Studies :
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
- Case Study 1 : A study synthesized a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. These compounds demonstrated significant antibacterial activity and were effective as AChE inhibitors .
- Case Study 2 : Research on piperidine derivatives revealed their potential in treating various conditions due to their anesthetic properties and ability to modulate glucose levels . This underlines the relevance of similar structures in therapeutic applications.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
